Cas no 2228695-57-4 (4-5-(methoxycarbonyl)-1-methyl-1H-pyrrol-3-yl-2-methylbutanoic acid)

4-5-(methoxycarbonyl)-1-methyl-1H-pyrrol-3-yl-2-methylbutanoic acid 化学的及び物理的性質
名前と識別子
-
- 4-5-(methoxycarbonyl)-1-methyl-1H-pyrrol-3-yl-2-methylbutanoic acid
- 2228695-57-4
- EN300-1737290
- 4-[5-(methoxycarbonyl)-1-methyl-1H-pyrrol-3-yl]-2-methylbutanoic acid
-
- インチ: 1S/C12H17NO4/c1-8(11(14)15)4-5-9-6-10(12(16)17-3)13(2)7-9/h6-8H,4-5H2,1-3H3,(H,14,15)
- InChIKey: IJGRGFALVGURAU-UHFFFAOYSA-N
- ほほえんだ: OC(C(C)CCC1C=C(C(=O)OC)N(C)C=1)=O
計算された属性
- せいみつぶんしりょう: 239.11575802g/mol
- どういたいしつりょう: 239.11575802g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 17
- 回転可能化学結合数: 6
- 複雑さ: 292
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 68.5Ų
- 疎水性パラメータ計算基準値(XlogP): 1.5
4-5-(methoxycarbonyl)-1-methyl-1H-pyrrol-3-yl-2-methylbutanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1737290-0.05g |
4-[5-(methoxycarbonyl)-1-methyl-1H-pyrrol-3-yl]-2-methylbutanoic acid |
2228695-57-4 | 0.05g |
$1393.0 | 2023-09-20 | ||
Enamine | EN300-1737290-0.5g |
4-[5-(methoxycarbonyl)-1-methyl-1H-pyrrol-3-yl]-2-methylbutanoic acid |
2228695-57-4 | 0.5g |
$1591.0 | 2023-09-20 | ||
Enamine | EN300-1737290-10.0g |
4-[5-(methoxycarbonyl)-1-methyl-1H-pyrrol-3-yl]-2-methylbutanoic acid |
2228695-57-4 | 10g |
$7128.0 | 2023-06-04 | ||
Enamine | EN300-1737290-1g |
4-[5-(methoxycarbonyl)-1-methyl-1H-pyrrol-3-yl]-2-methylbutanoic acid |
2228695-57-4 | 1g |
$1658.0 | 2023-09-20 | ||
Enamine | EN300-1737290-5g |
4-[5-(methoxycarbonyl)-1-methyl-1H-pyrrol-3-yl]-2-methylbutanoic acid |
2228695-57-4 | 5g |
$4806.0 | 2023-09-20 | ||
Enamine | EN300-1737290-0.1g |
4-[5-(methoxycarbonyl)-1-methyl-1H-pyrrol-3-yl]-2-methylbutanoic acid |
2228695-57-4 | 0.1g |
$1459.0 | 2023-09-20 | ||
Enamine | EN300-1737290-10g |
4-[5-(methoxycarbonyl)-1-methyl-1H-pyrrol-3-yl]-2-methylbutanoic acid |
2228695-57-4 | 10g |
$7128.0 | 2023-09-20 | ||
Enamine | EN300-1737290-5.0g |
4-[5-(methoxycarbonyl)-1-methyl-1H-pyrrol-3-yl]-2-methylbutanoic acid |
2228695-57-4 | 5g |
$4806.0 | 2023-06-04 | ||
Enamine | EN300-1737290-1.0g |
4-[5-(methoxycarbonyl)-1-methyl-1H-pyrrol-3-yl]-2-methylbutanoic acid |
2228695-57-4 | 1g |
$1658.0 | 2023-06-04 | ||
Enamine | EN300-1737290-0.25g |
4-[5-(methoxycarbonyl)-1-methyl-1H-pyrrol-3-yl]-2-methylbutanoic acid |
2228695-57-4 | 0.25g |
$1525.0 | 2023-09-20 |
4-5-(methoxycarbonyl)-1-methyl-1H-pyrrol-3-yl-2-methylbutanoic acid 関連文献
-
Timothy J. Boyle,Mark A. Rodriguez,Todd M. Alam Dalton Trans., 2003, 4598-4603
-
Juan-Ramón Jiménez,Akira Sugahara,Masashi Okubo,Atsuo Yamada,Lise-Marie Chamoreau,Laurent Lisnard,Rodrigue Lescouëzec Chem. Commun., 2018,54, 5189-5192
-
Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
-
Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
-
Alastair J. Florence CrystEngComm, 2013,15, 2174-2174
-
Shiyuan Zhou,Jiapeng Liu,Fanxuan Xie,Yinghao Zhao,Tao Mei,Zhengbang Wang,Xianbao Wang J. Mater. Chem. A, 2020,8, 11327-11336
-
Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
-
Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
4-5-(methoxycarbonyl)-1-methyl-1H-pyrrol-3-yl-2-methylbutanoic acidに関する追加情報
4-5-(Methoxycarbonyl)-1-Methyl-1H-Pyrrol-3-Yl-2-Methylbutanoic Acid: A Comprehensive Overview
4-5-(Methoxycarbonyl)-1-Methyl-1H-Pyrrol-3-Yl-2-Methylbutanoic Acid (CAS No. 2228695-57-4) is a complex organic compound with significant potential in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound has garnered attention due to its unique structural features and promising biological activities. In this article, we delve into the structural characteristics, synthesis methods, applications, and recent advancements related to this compound.
The molecular structure of 4-5-(Methoxycarbonyl)-1-Methyl-1H-Pyrrol-3-Yl-2-Methylbutanoic Acid is characterized by a pyrrole ring substituted with a methoxycarbonyl group at the 4 and 5 positions, a methyl group at position 1, and a 2-methylbutanoic acid moiety attached at position 3. This arrangement creates a highly functionalized molecule with potential for diverse interactions. The pyrrole ring, being aromatic and electron-rich, can participate in various π–π interactions, making it suitable for applications in supramolecular chemistry and drug design.
Recent studies have focused on the synthesis of this compound, exploring both traditional organic synthesis techniques and innovative methodologies. Researchers have employed multi-step synthesis routes involving nucleophilic substitutions, condensations, and oxidations to construct the molecule. Additionally, advancements in catalytic asymmetric synthesis have enabled the preparation of enantiomerically pure derivatives, which are crucial for pharmacological studies.
The biological activity of 4-5-(Methoxycarbonyl)-1-Methyl-1H-Pyrrol-3-Yl-2-Methylbutanoic Acid has been extensively investigated. In vitro assays have revealed its potential as an inhibitor of key enzymes involved in metabolic pathways. For instance, studies have demonstrated its ability to modulate the activity of kinases and proteases, making it a promising candidate for anti-inflammatory and anticancer drug development. Furthermore, its role as a ligand in metalloenzyme inhibition has been explored, highlighting its versatility in bioorganic chemistry.
In the field of agrochemistry, this compound has shown potential as a plant growth regulator. Field trials have indicated that it can enhance crop yield by promoting root development and improving stress tolerance in plants. Its ability to interact with plant hormone receptors makes it a valuable tool in sustainable agriculture practices.
From a materials science perspective, 4-5-(Methoxycarbonyl)-1-Methyl-1H-Pyrrol-3-Yl-2-Methylbutanoic Acid has been utilized as a building block for constructing advanced materials such as stimuli-responsive polymers and self-healing coatings. Its unique functional groups enable the formation of dynamic covalent bonds, which are essential for these applications.
Recent advancements in computational chemistry have provided deeper insights into the electronic structure and reactivity of this compound. Quantum mechanical calculations have revealed its frontier molecular orbitals and reactivity patterns, aiding in the design of more efficient synthetic routes and bioactive derivatives.
In terms of safety and toxicity profiles, preliminary studies indicate that 4-5-(Methoxycarbonyl)-1-Methyl-H-Pyrrol-YL-butanoic Acid exhibits low toxicity at therapeutic doses. However, further long-term toxicity studies are required to fully assess its safety profile for human use.
In conclusion, 4-CAS No. 2228695 - Methoxycarbonyl - Methyl - Pyrrole - Butanoic Acid represents a versatile compound with wide-ranging applications across multiple disciplines. Its unique structure, coupled with recent research advancements, positions it as a key player in future innovations within pharmaceuticals
2228695-57-4 (4-5-(methoxycarbonyl)-1-methyl-1H-pyrrol-3-yl-2-methylbutanoic acid) 関連製品
- 139512-70-2(4-Chloro-5-fluorobenzene-1,2-diamine)
- 2517201-78-2(2-Piperazinemethanol, 4-(phenylmethyl)-, hydrochloride (1:2))
- 23428-77-5(1-(3-(Benzyloxy)-4-methoxyphenyl)ethanone)
- 1515235-60-5(tert-butyl N-(isoquinolin-8-yl)carbamate)
- 478032-71-2(1-butyl-2-[(E)-[(2,6-dichlorophenyl)methylidene]amino]-4,5-diphenyl-1H-pyrrole-3-carbonitrile)
- 2137812-74-7(Ethyl 2,2-difluoro-3-(2-hydroxyethylamino)propanoate)
- 1361913-31-6(2-(2,3-Dichlorophenyl)-6-fluoropyridine-3-acetonitrile)
- 1461705-40-7(2-methanesulfonylpyrimidine-5-thiol)
- 2229505-50-2(3-(1H-indol-4-yl)-2,2-dimethylcyclopropylmethanamine)
- 1351657-81-2(2-4-(2-bromobenzoyl)piperazin-1-yl-1-(thiophen-2-yl)ethan-1-ol hydrochloride)



